Cas no 103539-60-2 ((S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one)
(S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one Chemical and Physical Properties
Names and Identifiers
-
- (S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one
- (S)-2-Methyl-1-((S)-1-phenylethyl)piperidine-4-one
- (2S)-2-Methyl-1-[(1S)-1-phenylethyl]piperidin-4-one
- (S)-2-Methyl-1-((S)-1-phenylethyl)
- 4-Piperidinone, 2-methyl-1-[(1S)-1-phenylethyl]-, (2S)-
- (2R)-2-METHYL-1-[(1R)-1-PHENYLETHYL]PIPERIDIN-4-ONE
- AS-34243
- (S)-2-Methyl-1-((S)-1-phenylethyl)-piperidin-4-one
- (2S)-2-methyl-1-[(1S)-1-phenylethyl]-4-piperidinone
- XOGIRAQPVLKDBV-RYUDHWBXSA-N
- AKOS015918411
- CS-0053439
- (S)-2-Methyl-1-((S)-1-phenylethyl) piperidin-4-one
- (S)-2-Methyl-1-[(S)-1-Phenylethyl]piperidin-4-One
- SCHEMBL4499500
- (S)-2-methyl-1-((S)-1-phenyl-ethyl)-piperidin-4-one
- 103539-60-2
- 89467-36-7
- AKOS015840259
- DTXSID50908461
- A861175
- DB-078424
-
- Inchi: 1S/C14H19NO/c1-11-10-14(16)8-9-15(11)12(2)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12-/m0/s1
- InChI Key: XOGIRAQPVLKDBV-RYUDHWBXSA-N
- SMILES: O=C1CCN([C@@H](C)C2C=CC=CC=2)[C@@H](C)C1
Computed Properties
- Exact Mass: 217.14677
- Monoisotopic Mass: 217.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 20.3Ų
Experimental Properties
- Density: 1.037
- Boiling Point: 319.118 °C at 760 mmHg
- Flash Point: 137.366 °C
- Refractive Index: 1.535
- PSA: 20.31
- LogP: 2.73890
(S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129005023-1g |
(R)-2-Methyl-1-((R)-1-phenylethyl)piperidin-4-one |
103539-60-2 | 95% | 1g |
$565.76 | 2023-09-04 | |
| Fluorochem | 043028-1g |
S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one |
103539-60-2 | 98% | 1g |
£259.00 | 2022-03-01 | |
| Fluorochem | 043028-5g |
S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one |
103539-60-2 | 98% | 5g |
£765.00 | 2022-03-01 | |
| Fluorochem | 043028-10g |
S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one |
103539-60-2 | 98% | 10g |
£1316.00 | 2022-03-01 | |
| Chemenu | CM180684-1g |
(S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one |
103539-60-2 | 95% | 1g |
$520 | 2021-08-05 | |
| Chemenu | CM180684-1g |
(S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one |
103539-60-2 | 95% | 1g |
$760 | 2023-01-13 | |
| Chemenu | CM180684-100mg |
(S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one |
103539-60-2 | 95% | 100mg |
$207 | 2023-01-13 | |
| Chemenu | CM180684-250mg |
(S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one |
103539-60-2 | 95% | 250mg |
$346 | 2023-01-13 |
(S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on (S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one
Comprehensive Guide to (S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one (CAS No. 103539-60-2)
(S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one (CAS No. 103539-60-2) is a chiral piperidine derivative with significant applications in pharmaceutical research and organic synthesis. This compound, often referred to as a chiral building block, is widely utilized in the development of enantioselective catalysts and bioactive molecules. Its unique stereochemistry and functional groups make it a valuable intermediate in the synthesis of complex organic compounds.
The molecular structure of (S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one features a piperidine ring substituted with a methyl group at the 2-position and a phenylethyl group at the 1-position. The (S)-configuration at both stereocenters ensures high enantiomeric purity, which is crucial for applications in asymmetric synthesis. Researchers often seek this compound for its ability to induce chirality in downstream products, making it a key intermediate in drug discovery.
One of the most common questions about CAS No. 103539-60-2 is its role in pharmaceutical intermediates. This compound is frequently employed in the synthesis of chiral amines and heterocyclic compounds, which are foundational structures in many active pharmaceutical ingredients (APIs). Its versatility extends to agrochemicals and specialty chemicals, where enantioselectivity is a critical factor.
In recent years, the demand for (S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one has surged due to its relevance in green chemistry and sustainable synthesis. Researchers are exploring its use in catalytic asymmetric reactions, which minimize waste and improve efficiency. This aligns with the growing trend toward environmentally friendly chemical processes, a hot topic in both academic and industrial circles.
Another area of interest is the compound's potential in neurological research. While not a drug itself, its structural motif is found in molecules targeting central nervous system (CNS) disorders. This has led to increased inquiries about its availability and synthetic routes, particularly from pharmaceutical companies focusing on neuroactive compounds.
From a commercial perspective, CAS No. 103539-60-2 is supplied by several specialty chemical manufacturers. Buyers often search for high-purity (S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one with detailed analytical data, including HPLC and chiral GC profiles. The compound's stability under various conditions is also a frequent topic of discussion, as it impacts storage and handling protocols.
For those working in medicinal chemistry, this compound serves as a valuable scaffold for designing novel bioactive molecules. Its rigid piperidine core and aromatic substituent allow for diverse modifications, making it a favorite among chemists developing enzyme inhibitors or receptor modulators. Recent publications highlight its use in projects related to kinase inhibition and GPCR targeting.
In summary, (S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one (CAS No. 103539-60-2) is a multifaceted compound with broad utility in organic synthesis and drug development. Its chiral nature, combined with its structural features, positions it as a critical tool for researchers exploring asymmetric catalysis and pharmaceutical innovation. As the chemical industry continues to emphasize sustainability and efficiency, this compound's relevance is expected to grow further.
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